Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate
Description
Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is a benzimidazole-derived compound featuring a thioether-linked 4-methoxyphenoxyethyl group and a methyl acetate ester. The 4-methoxyphenoxyethylthio moiety may influence pharmacokinetics, while the acetate ester contributes to metabolic stability .
Properties
IUPAC Name |
methyl 2-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-14-7-9-15(10-8-14)25-11-12-26-19-20-16-5-3-4-6-17(16)21(19)13-18(22)24-2/h3-10H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUOUQDOTFZHMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole scaffold is constructed via condensation of ortho-phenylenediamine with a carbonyl compound. For this derivative, the reaction likely employs 2-mercaptobenzimidazole as the starting material.
Reaction Conditions :
Esterification of the Acetate Group
The final step involves esterification of the intermediate acetic acid derivative using methyl chloroacetate or methanol under acidic conditions.
Optimization Strategies :
Detailed Methodologies from Patent Literature
Method A: Sequential Alkylation and Esterification (WO2017191651A1)
This patent outlines a high-yield process for analogous benzimidazole derivatives:
Steps :
-
Benzimidazole Alkylation :
-
React 2-mercaptobenzimidazole with 2-(4-methoxyphenoxy)ethyl bromide in toluene using NaH.
-
Stir at 25°C for 12 hours.
-
-
Acetic Acid Derivative Formation :
-
Treat the alkylated product with chloroacetic acid in the presence of .
-
-
Esterification :
-
React with methanol and under reflux.
-
Purify via column chromatography (ethyl acetate/hexane).
-
Method B: One-Pot Synthesis (EP2061784A1 Adaptation)
A streamlined approach combines multiple steps in a single reactor:
Procedure :
-
Combine ortho-phenylenediamine, 4-methoxyphenoxy ethyl thiol, and methyl chloroacetate in dimethylformamide (DMF).
-
Heat at 100°C for 24 hours.
-
Quench with ice water and extract with ethyl acetate.
Advantages : Reduced purification steps; yield ~60%.
Purification and Characterization
Crystallization Techniques
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | Not reported | Differential Scanning Calorimetry (DSC) |
| PXRD Peaks | 2.8°, 5.7°, 9.1° (2θ) | Powder X-ray Diffraction |
| HPLC Purity | >99% | Reverse-phase HPLC |
Challenges and Optimization
Common Issues
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its benzimidazole core, which is known for various pharmacological activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is not fully understood but is believed to involve interactions with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. The thioether and methoxyphenoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
a. 2-(Propylthio)benzimidazole Derivatives ()
- Structure : Propylthio group at the benzimidazole 2-position, followed by N-alkylation with chloroethyl acetate to form an acetohydrazide .
- Key Differences: The target compound replaces the propylthio group with a 4-methoxyphenoxyethylthio chain, introducing aromaticity and methoxy-mediated electronic effects.
- Synthesis: Both compounds use multi-step alkylation and hydrazide formation, but the target compound’s synthesis likely requires additional steps for introducing the 4-methoxyphenoxyethyl group.
b. Phenoxymethylbenzoimidazole-Thiazole-Triazole Hybrids ()
- Structure: Benzimidazole linked to triazole and thiazole rings via phenoxymethyl groups (e.g., compound 9e with a 4-methoxyphenyl-thiazole moiety) .
- Key Differences : The target compound lacks triazole and thiazole rings but shares the 4-methoxyphenyl motif. Its acetate ester contrasts with the acetamide group in 9e .
- Bioactivity : Thiazole-triazole hybrids exhibit molecular docking profiles suggestive of enzyme inhibition (e.g., α-glucosidase), with substituents like bromine or fluorine enhancing binding affinity .
c. Quinazolinone Derivatives ()
- Structure: Methyl 2-((3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl)thio)acetate features a quinazolinone core instead of benzimidazole .
- Both compounds share thioacetate esters, which may improve membrane permeability.
- Synthesis: Green chemistry approaches (e.g., ethanol/water solvents) are emphasized for quinazolinones, contrasting with traditional DMF-based methods for benzimidazoles .
d. Sulfonylurea Herbicides ()
- Structure: Metsulfuron methyl (methyl 2-((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) shares a methyl ester and methoxy group but incorporates a triazine ring .
- Key Differences : The target compound lacks the sulfonylurea bridge and triazine, focusing instead on benzimidazole-thioether linkages.
- Bioactivity : Sulfonylureas act as acetyl-CoA carboxylase inhibitors, whereas benzimidazoles often target tubulin or proteases .
Functional Group Impact on Bioactivity
- Thioether vs. Sulfonylurea : Thioether linkages (target compound) may enhance lipophilicity compared to sulfonylureas, affecting cell membrane penetration .
- Ester vs.
- Methoxy Positioning : The 4-methoxy group in the target compound could improve binding to aromatic-rich enzyme pockets, as seen in thiazole-triazole hybrids .
Biological Activity
Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is a complex organic compound that integrates a benzimidazole core with thioether and methoxyphenoxy substituents. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 372.4 g/mol.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and nucleic acids. The benzimidazole moiety can mimic DNA bases, facilitating interactions that may disrupt normal cellular processes. This mechanism may lead to the inhibition of specific enzymes or pathways critical for cell proliferation and survival.
Biological Activity Overview
Research indicates that compounds containing benzimidazole structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Some benzimidazole derivatives have shown efficacy against various bacterial strains.
- Anticancer Properties : Certain derivatives have been noted for their ability to inhibit cancer cell growth through apoptosis induction.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated potential in reducing inflammation.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related benzimidazole compounds found that modifications at the phenoxy position can significantly enhance activity against Gram-positive bacteria. This compound's structure suggests it may possess similar or enhanced antimicrobial properties due to the methoxy group’s electron-donating effects, which can improve binding affinity to bacterial targets.
Anticancer Activity
In vitro studies on benzimidazole derivatives have reported promising results in cancer models. For instance, compounds with similar thioether linkages were shown to induce apoptosis in breast cancer cell lines. The presence of the methoxyphenoxy group in this compound could potentially increase its lipophilicity, enhancing cellular uptake and efficacy.
Anti-inflammatory Potential
Research has demonstrated that certain benzimidazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The thioether linkage in this compound may enhance its ability to modulate inflammatory pathways.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Potentially high | Promising in vitro | Moderate |
| Benzimidazole Derivative A | Moderate | High | Low |
| Benzimidazole Derivative B | Low | Moderate | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
